Licarin B

Catalog No.
S533098
CAS No.
51020-87-2
M.F
C20H20O4
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licarin B

CAS Number

51020-87-2

Product Name

Licarin B

IUPAC Name

5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1

InChI Key

DMMQXURQRMNSBM-YZAYTREXSA-N

SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4

Solubility

Soluble in DMSO

Synonyms

Licarin B;

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4

Description

The exact mass of the compound Licarin B is 324.1362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370990. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Insulin Sensitivity Improvement

Multi-functional Biological Properties

Anti-T. gondii Activity

Nitric Oxide Production Inhibitor

Treatment of Central Nervous System Complaints

Treatment of Metabolic Disorders

Anti-Inflammatory

Antioxidant

Antimicrobial

Licarin B is a naturally occurring compound primarily extracted from the nutmeg plant, Myristica fragrans. It is classified as a neolignan and is structurally characterized by a complex arrangement that includes a dihydrobenzofuran group and a methylenedioxyphenyl moiety. The molecular formula of Licarin B is C20H20O4C_{20}H_{20}O_{4} . This compound has garnered attention due to its diverse biological activities, making it a subject of interest in pharmacological research.

. Recent studies have reported an innovative 11-step synthetic route that utilizes various metal catalysts, including palladium, copper, and platinum clusters, to facilitate reactions such as:

  • Aerobic oxidation of alcohols to carboxylic acids.
  • Carbon-oxygen cross-couplings.
  • Sonogashira couplings.
  • Hydrosilylation of alkynes.
  • Intermolecular carbonyl-olefin metathesis, which is crucial for achieving the final product with high selectivity .

These reactions highlight the compound's synthetic versatility and the potential for developing efficient pathways for its production.

Licarin B exhibits significant biological activities, particularly against the intracellular parasite Toxoplasma gondii. Research indicates that Licarin B disrupts mitochondrial function and activates autophagy in infected cells. In vitro studies have demonstrated its efficacy in inhibiting the invasion and proliferation of T. gondii, showing an effective concentration (EC50) of approximately 14.05 μg/mL. In vivo experiments further support its potential therapeutic role, as treatment with Licarin B significantly reduced parasite burden in infected mice .

Additionally, Licarin B has been shown to improve insulin sensitivity through activation of PPAR gamma and GLUT4 pathways in adipocytes, suggesting potential applications in metabolic disorders .

The synthesis of Licarin B can be approached through various methods:

  • Natural Extraction: Direct extraction from Myristica fragrans.
  • Total Synthesis: Utilizing modern synthetic techniques involving metal-catalyzed reactions. The recent 11-step synthesis involves:
    • Initial oxidation steps using palladium catalysts.
    • Cross-coupling reactions facilitated by copper clusters.
    • Final metathesis steps to achieve the desired structure .

These methods illustrate both the complexity and efficiency achievable in synthesizing this compound.

Licarin B has potential applications in several fields:

  • Pharmaceuticals: As an anti-parasitic agent against Toxoplasma gondii.
  • Metabolic Health: Its role in enhancing insulin sensitivity positions it as a candidate for treating diabetes and related conditions.
  • Natural Products Research: As a model compound for studying neolignans and their derivatives in medicinal chemistry .

Interaction studies involving Licarin B have primarily focused on its mechanism of action against Toxoplasma gondii. The compound induces significant mitochondrial damage and promotes autophagy, leading to cell death in the parasite. These findings are supported by advanced imaging techniques such as transmission electron microscopy, which reveal structural changes within the parasite post-treatment . Further studies are needed to explore its interactions with other biological targets.

Licarin B shares structural and functional similarities with several other compounds derived from natural sources. Below are some notable examples:

Compound NameSourceBiological ActivityUnique Features
MyristicinNutmeg (Myristica fragrans)Anticholinergic, potential anti-cancer propertiesSimilar structure but different activities
Eupomatenoid-1Eupomatia longifoliaAnti-inflammatory, antioxidantRelated structure; different biological effects
PinoresinolVarious plantsAntioxidant, anti-inflammatoryDifferent lignan type; broader applications
SecoisolariciresinolFlaxseedAnti-cancer, cardiovascular benefitsDistinctive structural features

Licarin B stands out due to its specific efficacy against Toxoplasma gondii and its dual role in metabolic health enhancement, making it a unique candidate for further research and application in medicinal chemistry .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Exact Mass

324.13615911 g/mol

Monoisotopic Mass

324.13615911 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Kim YB, Park IY, Shin KH. The crystal structure of licarin-B, (C20H20O4), a component of the seeds of Myristica fragrans. Arch Pharm Res. 1991 Mar;14(1):1-6. PubMed PMID: 10319112.
2: Chiu S, Wang T, Belski M, Abourashed EA. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Nat Prod Commun. 2016 Apr;11(4):483-8. PubMed PMID: 27396199; PubMed Central PMCID: PMC4943679.
3: Cao GY, Yang XW, Xu W, Li F. New inhibitors of nitric oxide production from the seeds of Myristica fragrans. Food Chem Toxicol. 2013 Dec;62:167-71. doi: 10.1016/j.fct.2013.08.046. Epub 2013 Aug 27. PubMed PMID: 23994084.

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